molecular formula C12H2F8S2 B13733379 1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene

1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene

Cat. No.: B13733379
M. Wt: 362.3 g/mol
InChI Key: UCZOSDKPFMOYES-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms and a disulfanyl linkage between two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 2,3,5,6-tetrafluorophenyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity and specificity. The disulfanyl linkage can undergo redox reactions, potentially modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene is unique due to the combination of extensive fluorination and the presence of a disulfanyl linkage. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and the ability to participate in unique chemical reactions .

Properties

Molecular Formula

C12H2F8S2

Molecular Weight

362.3 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene

InChI

InChI=1S/C12H2F8S2/c13-3-1-4(14)8(18)11(7(3)17)21-22-12-9(19)5(15)2-6(16)10(12)20/h1-2H

InChI Key

UCZOSDKPFMOYES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)SSC2=C(C(=CC(=C2F)F)F)F)F)F

Origin of Product

United States

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